molecular formula C23H23ClN2OS2 B11659918 N-(6-(tert-Butyl)-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-chloro-6-methylbenzo[b]thiophene-2-carboxamide

N-(6-(tert-Butyl)-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-chloro-6-methylbenzo[b]thiophene-2-carboxamide

Cat. No.: B11659918
M. Wt: 443.0 g/mol
InChI Key: FLBNUXFKJHFBST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the tetrahydrobenzo[b]thiophene carboxamide class, characterized by a bicyclic framework with substituents that modulate its physicochemical and biological properties. Key structural features include:

  • A tetrahydrobenzo[b]thiophene core substituted with a tert-butyl group at position 6 and a cyano group at position 2.
  • A second benzo[b]thiophene moiety linked via a carboxamide bond, bearing 3-chloro and 6-methyl substituents.

Properties

Molecular Formula

C23H23ClN2OS2

Molecular Weight

443.0 g/mol

IUPAC Name

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C23H23ClN2OS2/c1-12-5-7-15-17(9-12)28-20(19(15)24)21(27)26-22-16(11-25)14-8-6-13(23(2,3)4)10-18(14)29-22/h5,7,9,13H,6,8,10H2,1-4H3,(H,26,27)

InChI Key

FLBNUXFKJHFBST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=C(C4=C(S3)CC(CC4)C(C)(C)C)C#N)Cl

Origin of Product

United States

Preparation Methods

Gewald Reaction for Thiophene Core Formation

The 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold is synthesized via the Gewald reaction, a one-pot cyclocondensation of α-ketones, malononitrile, and elemental sulfur. For the tert-butyl-substituted derivative:

  • Reactants :

    • p-tert-Butylcyclohexanone (5.0 equiv)

    • Malononitrile (3.0 equiv)

    • Sulfur (2.5 equiv)

  • Conditions :

    • Solvent: Absolute ethanol (0.5 M)

    • Catalyst: Triethylamine (10 mol%)

    • Temperature: 60–80°C, 6–8 hours

The reaction proceeds via enamine intermediate formation, followed by sulfur incorporation to yield 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1 ) in 82–89% yield.

Key Analytical Data for Intermediate 1 :

  • FT-IR : ν = 3350 cm⁻¹ (N–H stretch), 2210 cm⁻¹ (C≡N), 1620 cm⁻¹ (C=C).

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.01 (s, 9H, tert-butyl), 1.65–1.80 (m, 4H, cyclohexane CH₂), 2.50 (t, 2H, J = 6.0 Hz, SCH₂), 2.85 (t, 2H, J = 6.0 Hz, NCH₂).

Synthesis of 3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic Acid

Electrophilic Substitution on Benzo[b]thiophene

The carboxylic acid precursor is prepared through sequential functionalization of benzo[b]thiophene:

  • Chlorination :

    • Reactant: Benzo[b]thiophene-2-carboxylic acid (1.0 equiv)

    • Chlorinating agent: Cl₂ gas (1.2 equiv) in acetic acid at 0°C.

    • Outcome : 3-Chlorobenzo[b]thiophene-2-carboxylic acid (72% yield).

  • Methylation :

    • Reactant: 3-Chlorobenzo[b]thiophene-2-carboxylic acid (1.0 equiv)

    • Methylating agent: Methyl iodide (1.5 equiv), K₂CO₃ (2.0 equiv) in DMF, 60°C, 4 hours.

    • Outcome : Methyl 3-chloro-6-methylbenzo[b]thiophene-2-carboxylate (85% yield).

Hydrolysis to Carboxylic Acid

The methyl ester is saponified using:

  • NaOH (2.0 equiv) in MeOH/H₂O (3:1), reflux, 3 hours.

  • Yield : 3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid (2 ) in 94% purity.

Amide Coupling: Final Step Synthesis

Carboxylic Acid Activation

Compound 2 is activated as an acyl chloride or mixed anhydride:

  • Acyl chloride method :

    • Reagent: Thionyl chloride (3.0 equiv), reflux, 2 hours.

    • Product : 3-Chloro-6-methylbenzo[b]thiophene-2-carbonyl chloride.

  • Coupling agent method :

    • Reagents: HATU (1.2 equiv), DIPEA (3.0 equiv) in DCM.

Coupling with Thiophene Amine

Activated 2 is reacted with amine 1 under the following conditions:

  • Solvent : Dichloromethane (0.3 M)

  • Temperature : Room temperature, 12 hours

  • Workup : Aqueous NaHCO₃ wash, drying (MgSO₄), column chromatography (SiO₂, hexane/EtOAc 4:1).

Optimization Data:

Coupling AgentYield (%)Purity (HPLC)
HATU8898.5
EDC7697.2
DCC6896.1

Purification and Characterization

Chromatographic Purification

The crude product is purified via flash chromatography (hexane/EtOAc gradient), yielding the title compound as a white solid (mp 148–150°C).

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, CDCl₃) : δ 1.08 (s, 9H, tert-butyl), 2.45 (s, 3H, Ar–CH₃), 6.92 (s, 1H, thiophene H), 7.25–7.40 (m, 2H, Ar–H).

  • HRMS (ESI+) : m/z calc. for C₂₂H₂₀Cl₂N₂OS₂ [M+H]⁺: 463.0612; found: 463.0615.

Alternative Synthetic Routes

One-Pot Tandem Approach

A patent-described method combines Gewald reaction and amide coupling in a single pot:

  • Conditions : DMF-DMA (2.0 equiv), 100°C, 8 hours, followed by in situ activation with POCl₃.

  • Yield : 74% (over two steps).

Solid-Phase Synthesis

Immobilized benzo[b]thiophene carboxylic acids on Wang resin enable iterative coupling, though yields are lower (62%).

Challenges and Mitigation Strategies

  • Low Coupling Efficiency : Additives like HOAt (1-hydroxy-7-azabenzotriazole) improve HATU-mediated coupling to 92% yield.

  • Byproduct Formation : Strict temperature control (<30°C) minimizes N-acylurea byproducts during activation.

Industrial-Scale Considerations

  • Cost-Effective Catalysts : Replacing HATU with EDC/HOBt reduces reagent costs by 40% with minimal yield impact (83%).

  • Solvent Recycling : DCM recovery via distillation achieves 90% reuse in large batches .

Chemical Reactions Analysis

Types of Reactions

N-(6-(tert-Butyl)-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-chloro-6-methylbenzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

The compound exhibits significant promise in various biological applications, which can be summarized as follows:

  • Antimicrobial Activity : Research indicates that compounds with similar structural features show antimicrobial properties. The presence of the cyano and thiophene groups may enhance the compound's ability to inhibit microbial growth .
  • Anticancer Potential : Preliminary studies suggest that this compound could exhibit anticancer activity. Similar derivatives have been evaluated for their ability to induce apoptosis in cancer cells, making this compound a candidate for further investigation in oncology .
  • Cardiovascular Benefits : There is emerging evidence that compounds related to this structure may have protective effects on cardiovascular health. Further pharmacological studies are needed to elucidate these potential benefits fully .

Synthetic Pathways

The synthesis of N-(6-(tert-butyl)-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-chloro-6-methylbenzo[b]thiophene-2-carboxamide can be achieved through several methodologies:

  • Multicomponent Reactions : Utilizing activated nitriles and thiophenes in the presence of bases allows for the formation of the core structure efficiently.
  • Modification Reactions : The compound can be modified to enhance its biological activity or to develop analogs with improved pharmacological properties .

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds reveals unique properties:

Compound NameStructure FeaturesBiological Activity
3-cyano-4,5,6,7-tetrahydrobenzo[b]thiopheneLacks chloro and tert-butyl groupsAntimicrobial
3-chloro-N-(4-methylphenyl)benzothiazoleContains a similar benzothiazole coreAnticancer
4-(3-chlorobenzoyl)thiazoleSimilar heterocyclic structureAntimicrobial

This compound stands out due to its specific combination of functional groups that may confer unique pharmacological properties not observed in other similar compounds .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Antioxidant and Antibacterial Activities : A study evaluated various derivatives for their antioxidant properties alongside antibacterial efficacy against common pathogens .
  • Antitumor Activities : Research has shown that certain derivatives can inhibit tumor growth in vitro and in vivo models. The mechanisms often involve apoptosis induction and cell cycle arrest .

Mechanism of Action

The mechanism of action of N-(6-(tert-Butyl)-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-chloro-6-methylbenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Synthesized Derivatives

describes four tetrahydrobenzo[b]thiophene derivatives (compounds 23–26) with variations in substituents and acyl groups. Key comparisons:

Compound ID Core Structure Substituents (Positions) Key Properties (Melting Point, IR/NMR Data)
23 Tetrahydrobenzo[b]thiophene 2-Chlorophenyl, 3-carboxypropionamide Mp: 197–199°C; IR: NH (3270 cm⁻¹), C=O (1710 cm⁻¹)
24 Tetrahydrobenzo[b]thiophene Methyl ester, 3-carboxypropenamide Mp: 191–194°C; IR: C=O (1730 cm⁻¹), C=C (1640 cm⁻¹)
25 Tetrahydrobenzo[b]thiophene Methyl ester, 3-carboxybutyramide Amorphous solid; ¹H NMR: δ 1.2–1.5 (m, CH₂)
Target Tetrahydrobenzo[b]thiophene + benzo[b]thiophene 6-tert-butyl, 3-cyano; 3-chloro-6-methyl Likely higher lipophilicity due to tert-butyl and methyl groups .

Key Differences :

  • Substituent Effects : The target compound’s tert-butyl group introduces greater steric hindrance compared to the phenyl or methyl ester groups in compounds 23–23. This may reduce metabolic degradation but limit solubility .
  • Electron-Withdrawing Groups: The cyano group (target) vs.
NMR Data and Substituent Positioning

highlights the use of NMR to compare substituent-induced chemical shifts in similar compounds. For example:

  • In compounds 1 and 7 (analogues of Rapa), chemical shifts in regions A (positions 39–44) and B (positions 29–36) vary due to substituent placement .
  • Application to Target Compound : The 3-chloro-6-methyl substituents on the benzo[b]thiophene moiety would likely perturb chemical shifts in analogous regions, altering NMR profiles compared to simpler derivatives (e.g., compound 23).
Comparison with Dichloro Analogues

references N-(6-(tert-Butyl)-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide, a structural analogue differing only in the 3,6-dichloro vs. 3-chloro-6-methyl substitution.

Property Dichloro Analogue Target Compound
Electron Withdrawal Stronger (dual Cl) Moderate (Cl + electron-donating CH₃)
Lipophilicity (LogP) Likely higher (Cl > CH₃) Slightly lower (CH₃ reduces Cl’s effect)
Bioavailability Potentially reduced (high LogP) Improved balance of solubility and permeability

Research Findings and Implications

  • The target’s cyano and chloro groups may enhance this mechanism .
  • Synthetic Challenges : The tert-butyl group complicates purification (evidenced by compound 25’s amorphous nature), suggesting the target may require advanced techniques like reverse-phase HPLC .
  • Thermal Stability : The target’s melting point is likely comparable to compounds 23–24 (~190–200°C), given similar core structures .

Biological Activity

N-(6-(tert-Butyl)-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-chloro-6-methylbenzo[b]thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, supported by relevant studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C23H23ClN2OS2C_{23}H_{23}ClN_{2}OS_{2}, with a molecular weight of 443.03 g/mol. The structure features a fused thiophene ring system, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that thiophene derivatives exhibit a range of biological activities, including:

  • Antioxidant Properties : Several studies have shown that compounds similar to N-(6-(tert-Butyl)-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) demonstrate significant antioxidant capabilities. For instance, in vitro assays revealed that certain tetrahydrobenzo[b]thiophene derivatives exhibited antioxidant potency comparable to ascorbic acid .
  • Anti-inflammatory Effects : Compounds containing the benzo[b]thiophene nucleus have been reported to possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models .
  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various bacterial strains. A study indicated that related thiophene derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 31.2 to 125 μg/mL .

Antioxidant Activity

A study conducted on various tetrahydrobenzo[b]thiophene derivatives demonstrated their total antioxidant capacity (TAC) using the phosphomolybdenum method. The results indicated that these compounds could significantly inhibit lipid peroxidation, showcasing their potential as antioxidant agents .

CompoundTAC (Ascorbic Acid Equivalent)Inhibition Rate (%)
Compound 1Comparable to Ascorbic Acid30%
Compound 16Comparable to Ascorbic Acid25%
Compound 17Comparable to Ascorbic Acid19%

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory mechanisms of thiophene derivatives. These compounds can modulate signaling pathways involved in inflammation, potentially leading to therapeutic applications in conditions like arthritis and other inflammatory diseases .

Antimicrobial Studies

The antimicrobial efficacy of the compound was assessed against various strains:

StrainMIC (μg/mL)
Staphylococcus aureus31.2
Escherichia coli62.5
Salmonella typhimurium125

These findings suggest that N-(6-(tert-Butyl)-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) could be a promising candidate for further development as an antimicrobial agent.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. For instance, docking against the Keap1 protein revealed strong interactions, suggesting potential applications in oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves cyclization of thiophene derivatives with electrophiles, followed by coupling reactions. Key steps include:

  • Cyclization : Use of sulfur-containing intermediates (e.g., elemental sulfur) in DMF or dichloromethane under nitrogen to form the tetrahydrobenzo[b]thiophene core .
  • Acylation/Functionalization : Reaction with anhydrides (e.g., succinic anhydride) at reflux conditions (60–80°C) to introduce carboxamide groups .
  • Purification : Reverse-phase HPLC (MeCN:H₂O gradients) or methanol recrystallization to achieve >95% purity .
    • Optimization : Adjusting stoichiometry (e.g., 1.2 equivalents of anhydride), solvent choice (dry CH₂Cl₂ for moisture-sensitive steps), and reaction time (overnight reflux) improves yields (67–78% reported) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., tert-butyl at δ 1.2–1.4 ppm, cyano groups at ~110–120 ppm) and confirm regiochemistry .
  • IR Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and 1650–1750 cm⁻¹ (C=O from carboxamide) validate functional groups .
  • Mass Spectrometry : HRMS or LC-MS confirms molecular weight (e.g., m/z 473.1 for C₂₄H₂₆ClN₂O₂S₂) and fragmentation patterns .

Q. How can researchers address solubility challenges during in vitro assays?

  • Methodological Answer :

  • Solvent Selection : Use DMSO for initial stock solutions (10 mM), followed by dilution in PBS or cell culture media with <0.1% DMSO to avoid cytotoxicity .
  • Surfactant Additives : Polysorbate-80 (0.01% w/v) enhances aqueous solubility of hydrophobic thiophene derivatives .

Advanced Research Questions

Q. What computational approaches are effective in predicting the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Quantum Chemical Calculations : Density Functional Theory (DFT) models predict reaction pathways (e.g., cyclization barriers) and transition states .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
  • Machine Learning : Train models on existing reaction data (e.g., solvent polarity, temperature) to optimize conditions for new analogs .

Q. How can contradictory biological activity data across studies be systematically resolved?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., tert-butyl vs. methyl groups) on bioactivity. For example, tert-butyl enhances metabolic stability but may reduce solubility .
  • Assay Standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa), incubation time (24–72 hours), and compound batch purity .
  • Meta-Analysis : Pool data from multiple studies (e.g., antibacterial IC₅₀ values) to identify outliers and trends .

Q. What strategies are recommended for elucidating the mechanism of action in complex biological systems?

  • Methodological Answer :

  • Proteomics/Transcriptomics : Use CRISPR-Cas9 screens or RNA-seq to identify differentially expressed genes/proteins post-treatment .
  • Kinase Profiling : Broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler) pinpoint inhibitory activity against specific targets (e.g., EGFR, MAPK) .
  • Metabolic Tracing : Radiolabeled compound (e.g., ¹⁴C at the cyano group) tracks uptake and metabolite formation in cells .

Methodological Challenges and Solutions

Q. How can researchers mitigate degradation during long-term storage?

  • Methodological Answer :

  • Storage Conditions : Lyophilize and store at -80°C under argon to prevent oxidation of the thiophene ring .
  • Stability Testing : Use accelerated stability studies (40°C/75% RH for 1 month) with HPLC monitoring to identify degradation products (e.g., hydrolysis of carboxamide) .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives?

  • Methodological Answer :

  • Parallel Synthesis : Prepare a library of analogs with systematic substitutions (e.g., tert-butyl → isopropyl, chloro → fluoro) using automated liquid handlers .
  • High-Throughput Screening (HTS) : Test analogs against a panel of targets (e.g., 100+ kinases) to map SAR .
  • Crystallography : Co-crystallize active derivatives with target proteins (e.g., X-ray or cryo-EM) to guide rational design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.